3-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a unique chemical compound known for its intricate molecular structure and diverse applications. This compound, distinguished by its robust quinolizine, oxazolo, and pyridine moieties, has generated significant interest in various fields such as medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. A standard synthetic route may start with the preparation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the phenyl and carboxamide groups. Conditions such as anhydrous environments, specific catalysts, and controlled temperatures are crucial to ensure high yield and purity.
Industrial Production Methods: Industrial-scale production might utilize continuous flow chemistry to enhance efficiency and scalability. Reactors designed for high-throughput synthesis ensure consistent quality while minimizing the reaction times and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of chemical reactions:
Oxidation: In the presence of oxidizing agents like potassium permanganate, specific structural parts of the compound may undergo oxidation.
Reduction: Reduction reactions can be conducted using hydrogen gas and palladium catalysts, targeting double bonds within the structure.
Substitution: Nucleophilic substitution reactions may occur at specific carbon atoms, facilitated by reagents such as sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, oxygen.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Sodium hydride, organolithium compounds.
Major Products: Depending on the reaction, major products can include various oxidized or reduced forms of the compound, with new functional groups introduced through substitution reactions.
Scientific Research Applications
Chemistry: The compound's unique structure makes it a subject of interest in synthetic organic chemistry, particularly in the development of new methodologies for constructing complex molecular frameworks.
Biology and Medicine: In pharmacology, 3-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is studied for its potential as a therapeutic agent. Its interactions with various biological targets suggest applications in treating neurological disorders, cancers, and inflammatory conditions.
Industry: The compound's stability and reactivity make it a potential candidate for use in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The precise mechanism by which this compound exerts its effects involves complex molecular interactions:
Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signal transduction pathways, particularly those involved in cell proliferation and apoptosis, thereby exerting therapeutic effects.
Comparison with Similar Compounds
3-methyl-2-[1-(octahydro-2H-quinolizin-1-yl)methyl]-6-phenyl-4H-pyrido[5,4-b][1,4]oxazolo[4,3-d]pyridine-4-carboxamide.
2-methyl-3-(octahydro-1H-quinolizin-1-ylmethyl)-6-phenyl-4H-pyrido[4,3-b][1,2]oxazol-4-carboxamide.
Uniqueness: The specific arrangement of the methyl, phenyl, and carboxamide groups in 3-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide confers unique chemical and biological properties, distinguishing it from similar compounds that may lack such structural intricacies.
Properties
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-22-19(14-20(26-24(22)30-27-16)17-8-3-2-4-9-17)23(29)25-15-18-10-7-13-28-12-6-5-11-21(18)28/h2-4,8-9,14,18,21H,5-7,10-13,15H2,1H3,(H,25,29)/t18-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAUOCQLDHUCBH-GHTZIAJQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4CCCN5C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC[C@@H]4CCCN5[C@@H]4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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